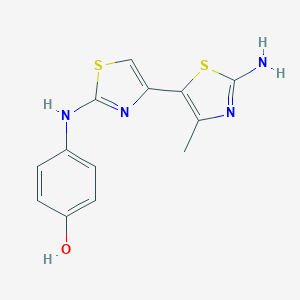![molecular formula C19H24N4O2S B406949 3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione CAS No. 303973-45-7](/img/structure/B406949.png)
3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes, including platelet aggregation, thrombosis, and neuronal signaling. MRS2500 has been extensively studied in scientific research for its potential applications in various fields.
Wirkmechanismus
3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is involved in various physiological processes, including platelet aggregation, thrombosis, and neuronal signaling. This compound binds to the P2Y1 receptor and blocks its activation by adenosine triphosphate (ATP), a natural ligand for the receptor. This inhibition of the P2Y1 receptor signaling pathway leads to the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. Studies have shown that this compound can inhibit platelet aggregation and reduce thrombus formation, making it a potential therapeutic agent for the treatment of thrombotic disorders. This compound can also inhibit neuronal signaling, making it a potential therapeutic agent for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically target the P2Y1 receptor signaling pathway and study its effects. However, one of the main limitations of using this compound is its high cost and limited availability, which can make it difficult for researchers to obtain the compound for their experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione. One potential direction is the development of this compound analogs with improved pharmacokinetic properties and lower cost. Another potential direction is the study of this compound in combination with other therapeutic agents for the treatment of thrombotic and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione can be synthesized using a multi-step synthesis method. The synthesis starts with the reaction between 3-methyl-4-nitrobenzoic acid and 3-methylbutyl mercaptan to form 3-methyl-4-(3-methylbutylsulfanyl)benzoic acid. The next step involves the reaction between 3-methyl-4-(3-methylbutylsulfanyl)benzoic acid and 3-methylphenylmethylamine to form the intermediate compound. The final step involves the reaction between the intermediate compound and cyanuric chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione has been extensively studied in scientific research for its potential applications in various fields. One of the main applications of this compound is in the field of platelet aggregation and thrombosis. Studies have shown that this compound can inhibit platelet aggregation and reduce thrombus formation, making it a potential therapeutic agent for the treatment of thrombotic disorders.
Another potential application of this compound is in the field of neuroscience. Studies have shown that the P2Y1 receptor is involved in neuronal signaling, and this compound can inhibit this signaling pathway. This makes this compound a potential therapeutic agent for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12(2)8-9-26-19-20-16-15(17(24)21-18(25)22(16)4)23(19)11-14-7-5-6-13(3)10-14/h5-7,10,12H,8-9,11H2,1-4H3,(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLQBRIIVQQOHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCCC(C)C)N(C(=O)NC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B406866.png)
![1-(4-chlorophenyl)-3-methyl-4-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-pyrazol-5-ol](/img/structure/B406868.png)
![3-ethyl-5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3'-phenyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B406872.png)
![(2-Methoxyphenyl)-[4-(2-thienyl)thiazol-2-yl]amine](/img/structure/B406875.png)
![4-N-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B406877.png)
![4-{[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B406878.png)

![4-[5-(1-naphthyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B406882.png)
![1-Bromo-17-(1-phenylethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B406884.png)
![Pentyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406885.png)
![Octyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406886.png)
![Dodecyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406887.png)
![4-{[(3-Iodophenyl)carbonyl]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenyl 3-iodobenzoate](/img/structure/B406888.png)
![Tridecyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406889.png)